8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to a class of purine-2,6-dione derivatives characterized by a piperazine-linked aromatic substituent at position 8 and a hydroxypropyl chain at position 5. The 1,3-dimethyl groups on the purine core enhance metabolic stability by reducing oxidation susceptibility. The 2-fluorophenyl group on the piperazine ring introduces electronic and steric effects that may modulate receptor binding, while the 3-hydroxypropyl side chain at position 7 likely improves aqueous solubility compared to bulkier alkyl or aryl substituents .
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-5-13-29)17(23-19)14-26-9-11-27(12-10-26)16-7-4-3-6-15(16)22/h3-4,6-7,29H,5,8-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYRXJUSSUIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner. The IC50 value of this compound for ENT2 is 5-10-fold less than for ENT1. It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km. Therefore, it inhibits ENTs in an irreversible and non-competitive manner.
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are important for these biochemical pathways.
Biochemical Analysis
Biochemical Properties
The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit ENTs in a non-competitive and irreversible manner.
Biological Activity
The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H33FN6O2 |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
| InChI Key | LSOSCNRKONLFLO-UHFFFAOYSA-N |
The compound features a complex structure with a piperazine moiety and multiple functional groups that may influence its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine group is known to enhance binding affinity to specific targets, potentially modulating their activity.
Potential Mechanisms:
- Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of purine compounds have been shown to inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway .
Antibacterial Properties
Research has demonstrated that certain piperazine derivatives possess antibacterial activity against various strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the fluorophenyl group may enhance this activity through improved membrane penetration.
Case Studies
- Antitumor Efficacy: A study on related compounds showed effective inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy .
- Antibacterial Testing: In vitro assays revealed that similar piperazine derivatives exhibited significant antibacterial effects, indicating the potential for developing new antibiotics .
Summary of Key Studies
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may act as a ligand for serotonin receptors, making it a candidate for treating mood disorders and anxiety. Initial studies suggest that it can modulate receptor activity, potentially leading to therapeutic effects in conditions such as depression and generalized anxiety disorder .
Antidepressant Properties
The structural characteristics of this compound allow it to influence neurotransmitter release and neuronal communication. Preliminary findings support its potential as an antidepressant by enhancing serotonergic signaling pathways .
Antipsychotic Effects
Given its interaction with various receptors, this compound may also exhibit antipsychotic properties. Its ability to modulate dopaminergic pathways could be beneficial in treating schizophrenia and other psychotic disorders .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Formation of the Purine Core: Synthesized through condensation reactions involving guanine or xanthine derivatives.
- Substitution Reactions: Introduction of the piperazine ring via nucleophilic substitution with 1-(2-fluorophenyl)piperazine.
- Alkylation: The phenylethyl side chain is introduced through alkylation reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Structural and Functional Insights
Phenoxyethyl vs. Hydroxyethyl: Analog 3’s phenoxyethyl group enhances α1-adrenoreceptor affinity, while hydroxyethyl (Analog 2) prioritizes solubility .
Purine Substituent Variations 3-Hydroxypropyl (Target): Likely balances hydrophilicity and membrane permeability compared to phenylpropyl (Analog 1) or phenoxypropyl (Analog 2) chains. 8-Substitution: Antiarrhythmic activity in Analog 3 is linked to its 8-alkylamino group, absent in the target compound, suggesting divergent therapeutic applications .
Pharmacological Data Analog 3 demonstrated potent antiarrhythmic activity (LD50/ED50 = 54.9) and α1-adrenoreceptor binding (Ki = 0.225 µM), whereas the target compound’s 2-fluorophenyl and hydroxypropyl groups may favor adenosine receptor modulation . Ethylpiperazine analogs (e.g., Analog 4) show reduced receptor affinity, highlighting the importance of fluorophenyl for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
